molecular formula C24H22ClN3O B2508879 N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea CAS No. 866042-70-8

N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N'-(2,6-dimethylphenyl)urea

Cat. No.: B2508879
CAS No.: 866042-70-8
M. Wt: 403.91
InChI Key: KSZAELSLOBESMB-UHFFFAOYSA-N
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Description

N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea is a synthetic organic compound that features an indole moiety, a chlorobenzyl group, and a dimethylphenylurea structure. Indole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-6-(1H-indol-1-yl)benzyl]-N’-(2,6-dimethylphenyl)urea typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Properties

IUPAC Name

1-[(2-chloro-6-indol-1-ylphenyl)methyl]-3-(2,6-dimethylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O/c1-16-7-5-8-17(2)23(16)27-24(29)26-15-19-20(25)10-6-12-22(19)28-14-13-18-9-3-4-11-21(18)28/h3-14H,15H2,1-2H3,(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZAELSLOBESMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)NCC2=C(C=CC=C2Cl)N3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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